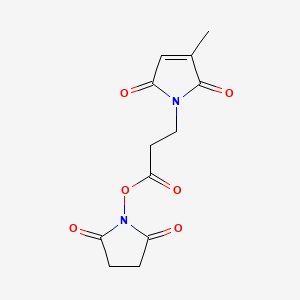

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is a chemical compound known for its utility in bioconjugation and cross-linking applications. It is widely used in the preparation of maleimide-activated carrier proteins that can spontaneously react with sulfhydryls, making it a valuable reagent in various biochemical and medical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester typically involves the reaction of 3-(Methylmaleimido)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds and with thiol groups to form thioether bonds .

Common Reagents and Conditions

Nucleophilic Substitution: The compound reacts with primary amines in a buffer solution at pH 7-9 to form amide bonds.

Thiol Reaction: It reacts with thiol groups at pH 6.5-7.5 to form stable thioether bonds.

Major Products

Amide Bonds: Formed when reacting with primary amines.

Thioether Bonds: Formed when reacting with thiol groups.

Scientific Research Applications

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is extensively used in scientific research due to its versatility:

Chemistry: Used as a cross-linking reagent in the synthesis of polymers and bioconjugates.

Biology: Employed in the modification of proteins and peptides for various assays and studies.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the production of biosensors and other biotechnological devices.

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds with nucleophilic groups such as amines and thiols. The N-succinimidyl ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions are crucial for the cross-linking and bioconjugation processes .

Comparison with Similar Compounds

Similar Compounds

- N-(3-Maleimidopropionyloxy)succinimide

- N-Maleoyl-β-alanine N′-hydroxysuccinimide ester

- N-Succinimidyl 3-maleimidopropionate

Uniqueness

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is unique due to its methyl group, which can influence its reactivity and stability compared to other similar compounds. This slight structural difference can make it more suitable for specific applications where enhanced stability or reactivity is required .

Biological Activity

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester (commonly referred to as MMPA-NHS) is a bioactive compound widely used in bioconjugation and drug delivery systems. Its unique structure allows it to form stable linkages with nucleophilic groups, such as amines on proteins and peptides, facilitating the development of targeted therapeutics and diagnostic agents. This article explores the biological activity of MMPA-NHS, its mechanism of action, applications in research and medicine, and relevant case studies.

MMPA-NHS has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 4620597 |

| Molecular Formula | C11H10N2O6 |

| Molecular Weight | 250.21 g/mol |

| IUPAC Name | 3-(Methylmaleimido)propanoic acid N-succinimidyl ester |

| Solubility | Soluble in organic solvents, limited solubility in water |

The biological activity of MMPA-NHS primarily involves its ability to react with nucleophiles through a two-step mechanism:

- Formation of Active Ester : The succinimidyl ester group reacts with nucleophiles (e.g., amines) to form a stable amide bond.

- Thiol-Maleimide Reaction : The maleimide moiety can selectively react with thiol groups, which is crucial for the conjugation of biomolecules.

This dual reactivity makes MMPA-NHS an effective tool for labeling proteins, peptides, and other biomolecules for various applications including drug delivery and imaging.

Biological Applications

MMPA-NHS has been utilized in several significant research areas:

- Bioconjugation : It is extensively used for attaching drugs or probes to biomolecules, enhancing their pharmacokinetic properties and targeting capabilities.

- Diagnostics : MMPA-NHS-labeled antibodies are employed in immunoassays for the detection of biomarkers associated with diseases such as cancer.

- Drug Delivery Systems : The compound facilitates the development of targeted therapies by conjugating therapeutic agents to specific cellular targets.

Case Studies

- Targeted Drug Delivery : A study demonstrated the use of MMPA-NHS for conjugating chemotherapeutic agents to antibodies targeting cancer cells. The resulting conjugates showed enhanced cytotoxicity against tumor cells compared to free drugs, indicating improved targeting and reduced systemic toxicity .

- Immunoassays Development : Research highlighted the application of MMPA-NHS in developing sensitive immunoassays for detecting viral antigens. The conjugation of NHS-activated antibodies allowed for increased sensitivity and specificity in detecting infections.

- Protein Labeling : A functional assay illustrated that proteins labeled with MMPA-NHS retained their biological activity while allowing for tracking within cellular environments. This property is essential for studying protein interactions in live cells .

Research Findings

Recent studies have provided insights into the stability and reactivity of MMPA-NHS under various conditions:

- Stability Studies : Investigations revealed that MMPA-NHS remains stable under physiological conditions but can hydrolyze in aqueous environments, which necessitates careful handling during bioconjugation procedures .

- Reactivity Profiling : The compound exhibits selective reactivity towards thiols over other nucleophiles, making it a preferred choice for specific labeling applications .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c1-7-6-10(17)13(12(7)19)5-4-11(18)20-14-8(15)2-3-9(14)16/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBFPXNMFGIQCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.